2-Amino-N,N-dimethylpropanamide-d6
CAS No.:
Cat. No.: VC0211129
Molecular Formula: C₅H₆D₆N₂O
Molecular Weight: 122.2
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₅H₆D₆N₂O |
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Molecular Weight | 122.2 |
Introduction
Synthesis of 2-Amino-N,N-dimethylpropanamide-d6
General Synthetic Approach
The synthesis of deuterium-labeled compounds like 2-Amino-N,N-dimethylpropanamide-d6 typically involves hydrogen-deuterium exchange reactions or the use of deuterated precursors. In this case, the process entails replacing hydrogen atoms in the precursor molecule with deuterium through controlled chemical reactions .
Hydrogen-Deuterium Exchange
Hydrogen-deuterium exchange reactions are commonly employed for introducing deuterium into organic molecules. These reactions utilize deuterated solvents such as heavy water () or deuterated reagents under specific conditions:
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Catalysts: Platinum or palladium catalysts are often used to facilitate the exchange process.
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Reaction Conditions: Elevated temperatures and pressures enhance the rate of isotopic substitution.
For example, the precursor compound N,N-dimethylpropanamide can undergo hydrogen-deuterium exchange in heavy water to yield the desired product with high isotopic purity .
Purification and Characterization
After synthesis, the product is purified using techniques such as:
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Distillation: To remove unreacted precursors and by-products.
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Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) ensures high purity.
Characterization methods include:
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NMR Spectroscopy: To confirm the incorporation of deuterium atoms.
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Mass Spectrometry (MS): To verify the molecular weight and isotopic distribution.
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Infrared (IR) Spectroscopy: To identify functional groups and assess isotopic shifts .
Physical and Chemical Properties
Molecular Properties
The key molecular properties of 2-Amino-N,N-dimethylpropanamide-d6 are summarized in Table 1.
Property | Value | Notes |
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Molecular Formula | Incorporates six deuterium atoms | |
Molecular Weight | 122.20 g/mol | Higher than non-deuterated analog |
Functional Groups | Amine (), Amide () | Key reactive sites |
Melting Point | Not reported | Requires further experimental data |
Solubility | Soluble in polar solvents | Facilitates use in aqueous systems |
Stability
The presence of deuterium enhances the thermal and chemical stability of the compound:
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Thermal Stability: Deuterated compounds generally exhibit higher decomposition temperatures.
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Chemical Stability: The C-D bond resists cleavage under acidic or basic conditions compared to C-H bonds .
Spectroscopic Characteristics
The spectroscopic properties of 2-Amino-N,N-dimethylpropanamide-d6 are distinct due to isotopic shifts caused by deuterium substitution:
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NMR Spectroscopy: Deuterium substitution alters chemical shifts, providing clear differentiation from non-deuterated compounds.
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IR Spectroscopy: The vibrational frequencies associated with C-D bonds are lower than those for C-H bonds, enabling easy identification .
Applications
Analytical Chemistry
In analytical chemistry, 2-Amino-N,N-dimethylpropanamide-d6 serves as a reference standard for mass spectrometry and NMR spectroscopy:
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Mass Spectrometry: Its isotopic labeling improves signal-to-noise ratios, aiding in the quantification of complex mixtures.
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NMR Spectroscopy: Deuterium labeling eliminates background signals from hydrogen-containing solvents, enhancing spectral clarity .
Proteomics
Proteomics involves studying protein structures and functions using advanced analytical techniques:
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Metabolic Pathway Analysis: The compound acts as a tracer for monitoring enzyme-catalyzed reactions.
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Drug Interaction Studies: It helps elucidate how drugs interact with proteins at a molecular level .
Pharmacokinetics
In pharmacokinetics, this compound is used to study drug metabolism:
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Absorption, Distribution, Metabolism, Excretion (ADME) Studies: Deuterium labeling enables precise tracking of drug molecules within biological systems.
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Enzyme Mechanism Elucidation: It provides insights into enzyme-substrate interactions .
Research Implications
Drug Development
The ability to trace metabolic pathways using deuterated compounds has significant implications for drug discovery:
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Target Identification: Identifying enzymes or receptors involved in disease pathways.
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Therapeutic Optimization: Designing drugs with improved efficacy and reduced side effects .
Environmental Analysis
Deuterated compounds like 2-Amino-N,N-dimethylpropanamide-d6 can be employed in environmental studies to track pollutant degradation or bioremediation processes.
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